
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a useful research compound. Its molecular formula is C21H23F3N2O3 and its molecular weight is 408.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactivity-Oriented Modification and Antifungal Activity A study by Liu et al. (2020) focused on synthesizing novel derivatives based on the structure of 6-methoxynicotinamide. They discovered that these compounds, including variations like 5IV-d, exhibited significant antifungal activity against various fruit and crop disease fungi. The research indicates the potential of these compounds as potent SDH inhibitors.
Synthesis and Antineoplastic Activities Ross (1967) reported on the synthesis of various 6-substituted nicotinamides, including 6-methoxynicotinamide, and their preliminary screening for antineoplastic activities. They found moderate activity against certain types of leukemia, suggesting potential applications in cancer research Ross (1967).
Kinetics and Inhibition of Nicotinamidase The study by Seiner et al. (2010) explored the enzymatic activity related to nicotinamide and its derivatives. They focused on Mycobacterium tuberculosis's nicotinamidase, which is crucial in the metabolism of nicotinamide-based compounds like pyrazinamide, a key drug in TB treatment. This research highlights the importance of understanding the enzymatic interactions of nicotinamide derivatives for therapeutic applications.
Synthesis and Antiprotozoal Activity A study by Ismail et al. (2003) on derivatives of nicotinamide, including compounds related to 6-methoxynicotinamide, showed promising antiprotozoal activity. This indicates potential for treating diseases caused by protozoan parasites.
Structural Analysis in Pharmaceutically Active Cocrystals The research by Jarzembska et al. (2017) included nicotinamide in their study of cocrystals with pharmaceutically active compounds. They analyzed interaction networks and lattice energetic features, contributing to a deeper understanding of how nicotinamide derivatives can be effectively used in pharmaceuticals.
Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase Babault et al. (2018) conducted a study on the inhibition of Nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide compounds. They discovered bisubstrate inhibitors, which have implications for developing therapies for diseases associated with NNMT overexpression Babault et al. (2018).
Pyrazinamide Susceptibility and Amidase Activity Konno et al. (1967) investigated the susceptibility of tubercle bacilli to pyrazinamide, a nicotinamide analogue. Their findings contribute to understanding drug resistance in tuberculosis treatment, emphasizing the relevance of nicotinamide derivatives in this context Konno et al. (1967).
Eigenschaften
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c22-21(23,24)18-4-1-15(2-5-18)7-10-25-20(27)17-3-6-19(26-13-17)29-14-16-8-11-28-12-9-16/h1-6,13,16H,7-12,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTUXTNRIUYVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B2712041.png)
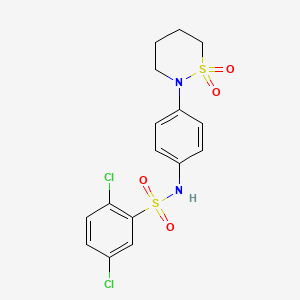
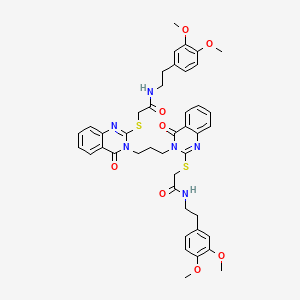
![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)
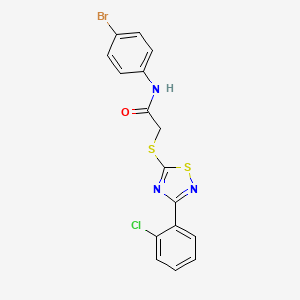
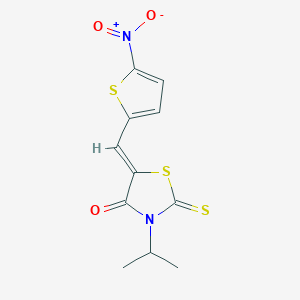

![Tert-butyl 4-[1-(but-2-ynoylamino)ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2712049.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)
![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)
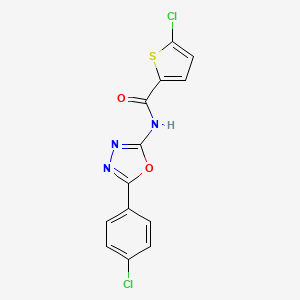
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)